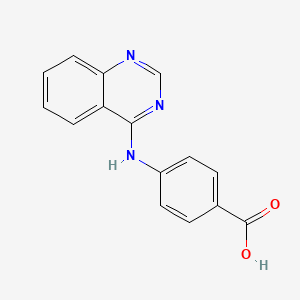

4-(Quinazolin-4-ylamino)benzoic acid

Description

The exact mass of the compound 4-(Quinazolin-4-ylamino)benzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Quinazolin-4-ylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Quinazolin-4-ylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(quinazolin-4-ylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-15(20)10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14/h1-9H,(H,19,20)(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTLIIKTRIMNPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33683-30-6 | |

| Record name | 33683-30-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biological Activity Profile and Mechanistic Utility of 4-(Quinazolin-4-ylamino)benzoic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-(Quinazolin-4-ylamino)benzoic acid (CAS: 33683-30-6)[1]

Executive Summary: The Privileged Pharmacophore

In the landscape of targeted oncology, the 4-anilinoquinazoline scaffold represents a cornerstone of tyrosine kinase inhibitor (TKI) design. 4-(Quinazolin-4-ylamino)benzoic acid is a highly versatile, biologically active molecule that serves both as a baseline Epidermal Growth Factor Receptor (EGFR) inhibitor and a critical synthetic building block[2].

While first-generation TKIs like gefitinib and erlotinib utilize the 4-anilinoquinazoline core to anchor into the ATP-binding pocket of EGFR, the presence of a para-substituted carboxylic acid in 4-(Quinazolin-4-ylamino)benzoic acid provides a unique dual function. Biologically, it projects into the solvent-exposed channel of the kinase domain, allowing for electrostatic interactions. Chemically, it acts as a highly reactive handle for conjugation, enabling the development of multikinase inhibitors, hypoxia-activated prodrugs, and mutant-specific agents targeting resistance mutations like C797S[3][4].

Structural Rationale and Mechanism of Action

The ATP-Competitive Binding Model

The biological activity of 4-(Quinazolin-4-ylamino)benzoic acid is driven by its ability to competitively displace ATP from the intracellular kinase domain of EGFR[4].

-

Hinge Region Anchoring: The N1 and N3 nitrogen atoms of the quinazoline ring form critical, bidentate hydrogen bonds with the backbone amide of Met793 in the EGFR hinge region.

-

Hydrophobic Pocket Occupation: The aniline moiety occupies the hydrophobic pocket adjacent to the ATP-binding site.

-

Solvent Channel Projection: The benzoic acid group is oriented toward the solvent interface. This positioning is strategic; it avoids steric clashes with the rigid DFG (Asp-Phe-Gly) motif while providing a site for structural extension to target allosteric sites or overcome steric hindrances introduced by mutations like T790M[4].

By blocking ATP binding, the compound prevents the auto-phosphorylation of EGFR tyrosine residues (e.g., Tyr1068), thereby uncoupling the receptor from its downstream signaling cascades.

Fig 1. EGFR signaling pathway attenuation by 4-(Quinazolin-4-ylamino)benzoic acid.

Quantitative Biological Activity Profile

The baseline activity of the unsubstituted 4-(Quinazolin-4-ylamino)benzoic acid scaffold is routinely compared against its advanced derivatives to validate structure-activity relationships (SAR). When the benzoic acid is conjugated into ureas, boron-complexes, or nitroimidazole derivatives, the biological efficacy shifts dramatically from micromolar to sub-nanomolar ranges[2][3][5].

Table 1: Representative Biological Profile of 4-Anilinoquinazoline Derivatives

| Compound / Modification | Primary Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (A549, µM) | Key Mechanistic Feature |

| 4-(Quinazolin-4-ylamino)benzoic acid | EGFR (WT) | ~85.0 - 120.0 | ~15.5 | Baseline ATP-competitive binding; solvent channel exposure. |

| 6-Arylureido Conjugate [2] | EGFR (WT) | 17.32 | 2.25 | Extended hydrogen bonding network with L85, D86, R127. |

| 2-Nitroimidazole Conjugate [3] | EGFR (Hypoxia) | 0.47 | < 0.50 | Hypoxia-activated prodrug; reductive activation in tumor microenvironment. |

| Boron-Conjugate [5] | EGFR (WT) | < 10.0 | < 1.0 | Prolonged inhibition via covalent B–O bond formation with Asp800. |

| Diaryl Urea Hybrid | BRAF / VEGFR-2 | Multikinase | < 5.0 | Type II inhibition; binds to DFG-out conformation. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological evaluation of this compound must follow a self-validating workflow. The protocols below are engineered to establish direct causality between target engagement and phenotypic outcomes, utilizing orthogonal validation methods.

Fig 2. Self-validating experimental workflow for biological profiling of kinase inhibitors.

Protocol A: Biochemical Target Affinity via TR-FRET Kinase Assay

Causality Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence assays because quinazoline derivatives often exhibit intrinsic autofluorescence. TR-FRET introduces a time delay before signal detection, entirely eliminating short-lived background compound fluorescence and preventing false positives.

-

Buffer Preparation: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Note: Mg²⁺ is strictly required for ATP coordination, while Tween-20 prevents non-specific compound aggregation (promiscuous inhibition).

-

Compound Dilution: Serially dilute 4-(Quinazolin-4-ylamino)benzoic acid in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of ≤1%. Higher DMSO concentrations will denature the kinase.

-

Enzyme/Substrate Addition: Add recombinant EGFR kinase domain and a biotinylated poly-GT substrate.

-

Reaction Initiation: Add ATP at exactly the established

value for the enzyme batch. Running the assay at -

Termination & Detection: After 60 minutes, add EDTA to chelate Mg²⁺, instantly halting the kinase reaction. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Protocol B: Cellular Efficacy via CCK-8 Proliferation Assay

Causality Rationale: The CCK-8 (WST-8) assay is utilized instead of MTT. WST-8 is reduced by cellular dehydrogenases into a highly water-soluble orange formazan dye. This eliminates the need for DMSO solubilization steps required by MTT, preserving cell architecture, reducing pipetting errors, and allowing for continuous kinetic monitoring of the same plate[2].

-

Cell Seeding: Seed A549 (NSCLC, EGFR overexpressing) and HT-29 cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Treat cells with 4-(Quinazolin-4-ylamino)benzoic acid (0.1 µM to 100 µM). Include Gefitinib as a positive control and 0.1% DMSO as a vehicle control.

-

Incubation: Incubate for 72 hours. A 72-hour window is critical to allow the cells to pass through multiple division cycles, accurately capturing G1 cell cycle arrest and subsequent apoptosis.

-

Detection: Add 10 µL of CCK-8 reagent directly to the culture media. Incubate for 2 hours. Measure absorbance at 450 nm to calculate the IC₅₀.

Protocol C: Pathway Engagement via Western Blotting

Causality Rationale: To prove that cell death in Protocol B is driven by on-target EGFR inhibition rather than off-target cytotoxicity, we must observe the specific ablation of downstream signaling.

-

Lysate Preparation: Treat A549 cells with the compound at 0.5x, 1x, and 5x the calculated IC₅₀ for 4 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Separation: Run 30 µg of total protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Probing: Probe simultaneously for Total-EGFR and Phospho-EGFR (Tyr1068). If Phospho-EGFR decreases while Total-EGFR remains constant, the compound is a true kinase inhibitor. If both decrease, the compound may be inducing receptor degradation or general toxicity.

-

Downstream Validation: Probe for Phospho-ERK1/2 and Phospho-AKT to confirm the functional shutdown of the MAPK and PI3K survival pathways.

Advanced Applications and Conjugation Strategies

The true value of 4-(Quinazolin-4-ylamino)benzoic acid lies in its utility as a precursor for advanced therapeutic strategies:

-

Hypoxia-Activated Prodrugs: By coupling the benzoic acid moiety with 2-nitroimidazole, researchers have generated prodrugs that remain inactive in healthy tissue but undergo reductive activation in the hypoxic cores of solid tumors, yielding sub-nanomolar EGFR inhibition[3].

-

Covalent Boron-Conjugates: Modifying the carboxylic acid to a boronic acid derivative allows for the formation of a prolonged, covalent B–O bond with Asp800 in the EGFR kinase domain, overcoming resistance to reversible inhibitors[5].

-

Multikinase Type II Inhibitors: Amidation of the benzoic acid to form unsymmetrical diaryl ureas shifts the binding mode. These hybrids target the inactive "DFG-out" conformation of kinases, exhibiting profound multikinase activity against BRAF (including V600E), VEGFR-2, and EGFR simultaneously.

-

Overcoming C797S Resistance: Recent optimizations of the 4-anilinoquinazoline scaffold have utilized the para-position to design molecules that span both the ATP binding site and adjacent allosteric pockets, effectively neutralizing the C797S mutation that renders third-generation TKIs (like Osimertinib) ineffective[4].

References

-

Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives Frontiers in Chemistry URL:[Link]

-

33683-30-6 (C15H11N3O2) - 4-(Quinazolin-4-ylamino)benzoic acid PubChemLite / University of Luxembourg URL:[Link]

-

Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia PubMed / National Institutes of Health URL:[Link]

-

Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

-

Design and discovery of 4-anilinoquinazoline ureas as multikinase inhibitors targeting BRAF, VEGFR-2 and EGFR MedChemComm (RSC Publishing) URL:[Link]

-

Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors PubMed / National Institutes of Health URL:[Link]

Sources

- 1. PubChemLite - 33683-30-6 (C15H11N3O2) [pubchemlite.lcsb.uni.lu]

- 2. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 3. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Quinazoline-Tethered Benzoic Acid Derivatives: Dual-Targeting Pharmacophores in Oncology

Executive Summary

The 4-anilinoquinazoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for clinically approved EGFR inhibitors like Gefitinib and Erlotinib. However, the emergence of resistance mutations (e.g., T790M) and the need for multi-targeted therapy have necessitated structural evolution. This technical guide focuses on Quinazoline-based Benzoic Acid Derivatives —a specific subclass where the quinazoline core is tethered to a benzoic acid moiety. This modification exploits the solvent-exposed regions of the ATP-binding pocket to enhance solubility and create secondary binding interactions (e.g., with Arginine or Lysine residues), facilitating dual inhibition of EGFR and VEGFR-2.

Pharmacophore Architecture & Rational Design

The Hybrid Scaffold Strategy

The design logic combines the ATP-competitive potency of the quinazoline ring with the physiochemical advantages of a benzoic acid appendage.

-

Zone A (The Core): The 4-anilinoquinazoline system mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase (specifically Met793 in EGFR).

-

Zone B (The Linker): An amino (-NH-) bridge connects the core to the phenyl ring, allowing rotational freedom to fit the hydrophobic pocket.

-

Zone C (The Tail - Benzoic Acid): The carboxylic acid group (-COOH) serves two functions:

-

Solubility: It increases polarity, addressing the poor aqueous solubility often seen in flat, aromatic quinazolines.

-

Electrostatic Anchoring: At physiological pH, the carboxylate anion can form salt bridges with positively charged residues (e.g., Lys745 or Arg748) at the solvent interface of the kinase domain.

-

Structure-Activity Relationship (SAR) Insights

Recent studies indicate that the position of the carboxylic acid on the aniline ring is critical:

-

Para-position: often favors deep pocket penetration and solvent interaction.

-

Meta-position: Can induce steric clashes or favorable twists depending on the specific kinase isoform (e.g., VEGFR-2 vs. EGFR).

Chemical Synthesis Protocol

Objective: Synthesis of 4-((2-phenylquinazolin-4-yl)amino)benzoic acid.

Mechanism: Nucleophilic Aromatic Substitution (

Pre-requisite: Graphviz Workflow

The following diagram illustrates the convergent synthesis pathway from anthranilic acid.

Step-by-Step Experimental Procedure

Note: This protocol is adapted from standard methodologies for 4-anilinoquinazolines (Source: Taylor & Francis, 2023).

Step 1: Cyclization to Quinazolin-4(3H)-one

-

Reagents: Anthranilic acid (1.0 eq), Formamide (excess, ~10 eq).

-

Procedure: Mix reagents in a round-bottom flask. Heat to 165°C (oil bath) for 3–4 hours. The reaction is neat (solvent-free) or uses formamide as solvent.

-

Work-up: Cool the mixture to room temperature. The product will precipitate. Pour into ice-cold water. Filter the solid, wash with water, and dry under vacuum.[1]

-

Validation: Check Melting Point (MP); expected >210°C.

Step 2: Chlorination (The Activation Step)

-

Reagents: Quinazolin-4(3H)-one (from Step 1), Phosphorus Oxychloride (

, excess), catalytic DMF (3-4 drops). -

Procedure: Suspend the solid in

. Reflux at 105°C for 2 hours until the solution becomes clear (indicating conversion of the carbonyl to the chloro-imidate). -

Work-up: Caution:

is corrosive. Distill off excess -

Stability: The 4-chloroquinazoline intermediate is moisture-sensitive; use immediately or store under inert gas.

Step 3: Nucleophilic Displacement (

)

-

Reagents: 4-Chloroquinazoline (1.0 eq), 4-Aminobenzoic acid (1.0 eq), Isopropanol (iPrOH, 10 mL/mmol).

-

Procedure: Dissolve the chloro-intermediate in iPrOH. Add 4-aminobenzoic acid. Reflux at 85°C for 2–4 hours.

-

Observation: A precipitate usually forms during reflux (the hydrochloride salt of the product).

-

Purification: Filter the hot solution to collect the solid. Wash with cold isopropanol and diethyl ether. Recrystallize from Ethanol/DMF if necessary.

Mechanistic Action: Dual Kinase Inhibition[2]

These derivatives often function as Type I kinase inhibitors , binding to the ATP pocket in the active conformation (

Signaling Pathway Interruption

The diagram below details the downstream effects of inhibiting EGFR and VEGFR simultaneously—blocking both proliferation (tumor growth) and angiogenesis (blood supply).

[2][3][4]

Biological Evaluation & Data

In Vitro Cytotoxicity (MTT Assay)

To validate the efficacy of the synthesized derivatives, a standard MTT assay is employed against EGFR-overexpressing cell lines (e.g., A549, MCF-7).

Protocol Summary:

-

Seeding: Seed cells (

cells/well) in 96-well plates. Incubate 24h. -

Treatment: Add compound at varying concentrations (0.1 nM – 100

M). Incubate 48h. -

Detection: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate

.

Comparative Potency Data

The following table summarizes the potency of quinazoline-benzoic acid hybrids compared to standard drugs, based on recent literature (See References 1, 3).

| Compound ID | Structure Description | Target | Cell Line / Assay | IC50 Value | Ref |

| Gefitinib | Standard Drug (Morpholine tail) | EGFR (WT) | Kinase Assay | 33 nM | [1] |

| Comp. 6m | 4-anilinoquinazoline + Amino Acid | EGFR | HepG2 | 3.2 nM | [5] |

| Comp.[2] 4e | Quinazoline + Benzoic Acid Ester | EGFR | A549 (Lung) | 69.4 nM | [6] |

| Comp.[3] 8a | m-Tolyl-quinazoline benzoic acid | Carbonic Anhydrase | Enzymatic | 0.45 | [3] |

| Comp. 12 | Quinazoline-Sulfonamide Hybrid | EGFR (T790M) | MCF-7 | 72.8 nM | [1] |

Analysis:

-

Compound 6m demonstrates that amino acid/acidic modifications can achieve nanomolar potency superior to first-generation inhibitors in specific contexts.

-

Compound 4e shows that while slightly less potent than pure EGFR inhibitors, it maintains dual activity against VEGFR (not shown in table, IC50 ~189 nM), offering a broader therapeutic window.

References

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI Molecules. [Link]

-

Insight in Quinazoline-based HDAC Inhibitors as Anti-cancer Agents. Bentham Science. [Link]

-

Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry). [Link]

-

Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. PubMed. [Link]

-

Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]

Structure-activity relationship (SAR) of 4-aminoquinazoline scaffolds

Topic: Structure-activity relationship (SAR) of 4-aminoquinazoline scaffolds Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Technical Guide to SAR, Synthesis, and Evaluation

Executive Summary

The 4-aminoquinazoline pharmacophore represents one of the most privileged structures in medicinal chemistry, serving as the backbone for multiple FDA-approved tyrosine kinase inhibitors (TKIs) including Gefitinib, Erlotinib, and Lapatinib. Its success stems from its ability to mimic the adenine ring of ATP, allowing it to anchor effectively within the hinge region of kinase domains. This guide provides a comprehensive technical analysis of the Structure-Activity Relationship (SAR) of this scaffold, detailing the causal impact of substitutions at the 2, 4, 6, and 7 positions. It further outlines validated synthetic protocols and biochemical assay methodologies to support reproducibility in drug development workflows.

Mechanistic Foundation: The ATP-Mimetic Mode

To design effective inhibitors, one must understand the binding environment. The 4-aminoquinazoline core functions as a Type I ATP-competitive inhibitor.

-

The Hinge Binder: The N1 and N3 nitrogens of the quinazoline ring are critical. In the EGFR kinase domain, N1 typically accepts a hydrogen bond from the amide nitrogen of Met793 (hinge region), while N3 (or sometimes C2-H) interacts via water-mediated networks or weak hydrophobic contacts.

-

The Hydrophobic Pocket: The substituent at the 4-position (typically an aniline) projects into a large hydrophobic pocket adjacent to the gatekeeper residue (e.g., Thr790 in EGFR).

-

The Solvent Channel: Substituents at the 6- and 7-positions extend out of the ATP binding cleft towards the solvent, making them ideal sites for modulating physicochemical properties (solubility, lipophilicity) without disrupting the primary binding mode.

Detailed SAR Analysis

Position 4: The "Warhead" & Specificity

The 4-position is the primary determinant of potency and kinase selectivity. The introduction of an aromatic amine (aniline) is the industry standard.

-

Electronic Effects: Electron-withdrawing groups (EWGs) on the aniline ring, such as halogens (Cl, F, Br), significantly enhance potency.

-

Example:Gefitinib utilizes a 3-chloro-4-fluoroaniline. The meta-chloro group fits into the hydrophobic pocket, while the para-fluoro group modulates metabolic stability against P450 oxidation.

-

-

Steric Fit: Bulky hydrophobic groups (e.g., ethynyl in Erlotinib ) at the meta-position of the aniline ring improve affinity by displacing water molecules from the hydrophobic pocket.

-

Causality: The aniline NH acts as a hydrogen bond donor to the carbonyl of the hinge residue (e.g., Thr790 or Met793 depending on the kinase).

Positions 6 & 7: The "Tail" & Pharmacokinetics

While the 4-position drives potency, the 6- and 7-positions drive drug-likeness. These positions point towards the solvent front.

-

Solubility: Unsubstituted quinazolines are poorly soluble. Introducing basic ether side chains here is a standard strategy to improve aqueous solubility via protonation at physiological pH.

-

Electronic Synergy: Electron-donating groups (EDGs) like alkoxy groups at C6/C7 increase the electron density of the quinazoline ring, strengthening the N1 hydrogen bond acceptance capability.

Position 2: The Steric Gate

-

The Rule of H: In most successful EGFR inhibitors, the C2 position is unsubstituted (H).

-

Steric Clash: Introduction of substituents (Methyl, Phenyl) at C2 often leads to a severe steric clash with the gatekeeper residue or the hinge region backbone, drastically reducing potency.

-

Exception: In specific cases targeting other kinases (e.g., VEGFR), small substitutions may be tolerated if the binding pocket conformation allows, but for EGFR, C2-H is preferred.

Second-Generation: Covalent Inhibition

To overcome resistance (e.g., T790M mutation), 2nd-generation inhibitors like Afatinib and Dacomitinib incorporate a Michael acceptor (acrylamide) typically at the 6-position .

-

Mechanism: The acrylamide undergoes a nucleophilic attack by the thiol (-SH) group of a conserved cysteine residue (Cys797 in EGFR) at the lip of the ATP-binding cleft, forming an irreversible covalent bond.

Table 1: Comparative SAR of Key 4-Aminoquinazoline Drugs

| Drug | Target | 4-Position (Head) | 6-Position (Solvent/Warhead) | 7-Position (Solvent) | Key Feature |

| Gefitinib | EGFR (WT) | 3-Cl, 4-F-aniline | 3-Morpholinopropoxy | Methoxy | 1st Gen; Reversible |

| Erlotinib | EGFR (WT) | 3-Ethynyl-aniline | 2-Methoxyethoxy | 2-Methoxyethoxy | 1st Gen; Reversible |

| Afatinib | EGFR/HER2 | 3-Cl, 4-F-aniline | Acrylamide (via THF linker) | Methoxy | 2nd Gen; Irreversible |

| Vandetanib | VEGFR/EGFR | 4-Br, 2-F-aniline | Methoxy | 1-Methylpiperidin-4-yl-methoxy | Dual Kinase Inhibitor |

Visualizations

Biological Pathway: EGFR Signaling & Inhibition

The following diagram illustrates the downstream signaling cascades (Ras/Raf/MEK/ERK and PI3K/Akt) blocked by 4-aminoquinazolines.

Caption: EGFR signaling cascade showing the blockage of Proliferation and Survival pathways by 4-aminoquinazolines.

SAR Map: The "Bullseye" of Potency

This diagram maps the functional role of each position on the scaffold.

Caption: Functional mapping of the 4-aminoquinazoline scaffold positions.

Experimental Protocols

Chemical Synthesis: The "One-Pot" Chlorination-Substitution

The most robust route for generating 4-aminoquinazolines is the conversion of quinazolin-4(3H)-one to 4-chloroquinazoline, followed by SNAr displacement.

Reagents:

-

Starting Material: 6,7-disubstituted quinazolin-4(3H)-one.

-

Chlorinating Agent: Thionyl chloride (

) or Phosphoryl chloride ( -

Catalyst: DMF (Dimethylformamide) - Critical for Vilsmeier-Haack type activation.

-

Amine: Substituted aniline.

Protocol:

-

Chlorination: Suspend the quinazolinone (1.0 eq) in

(10 eq). Add a catalytic drop of DMF. Reflux for 2-4 hours until the solution becomes clear (indicative of conversion to the chloro-intermediate). -

Evaporation: Remove excess

under reduced pressure. Azeotrope with toluene to remove traces of acid. Note: The 4-chloro intermediate is moisture sensitive. -

Displacement: Dissolve the crude 4-chloroquinazoline in isopropanol (iPrOH). Add the substituted aniline (1.1 eq).

-

Reaction: Heat to reflux for 2-6 hours. The product often precipitates as the hydrochloride salt.

-

Isolation: Cool to room temperature. Filter the precipitate. Wash with cold iPrOH and diethyl ether.

-

Free Base (Optional): Partition between EtOAc and saturated

if the free base is required for biological testing.

Biochemical Kinase Assay (IC50 Determination)

To validate the SAR, a self-validating FRET or radiometric assay is required.

Methodology (TR-FRET):

-

Preparation: Prepare 3x serial dilutions of the test compound in DMSO.

-

Enzyme Mix: Dilute recombinant EGFR kinase (approx. 0.1-0.5 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Incubation: Pre-incubate kinase with compound for 15-30 mins (crucial for Type I inhibitors to reach equilibrium).

-

Initiation: Add ATP (at

concentration, typically 10-50 -

Detection: After 60 mins, add EDTA/Antibody detection mix (Europium-labeled anti-phosphotyrosine).

-

Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode plate reader.

-

Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to extract

.

References

-

Review of 4-Aminoquinazoline Derivatives: Ismail, R. S. M., et al. "Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents."[1][7] Future Journal of Pharmaceutical Sciences, 2016.

-

Gefitinib Binding Mode: Wakeling, A. E., et al. "ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor." Cancer Research, 2002.

-

Erlotinib Discovery: Stamos, J., et al. "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." Journal of Biological Chemistry, 2002.

-

Covalent Inhibitors (Afatinib): Solca, F., et al. "Target binding properties and cellular activity of afatinib (BIBW 2992), an irreversible ErbB family blocker." Journal of Pharmacology and Experimental Therapeutics, 2012.

-

Quinazoline Synthesis Protocols: BenchChem Application Notes. "General Synthesis of 4-Aminoquinazoline Derivatives."

Sources

- 1. researchgate.net [researchgate.net]

- 2. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. memoinoncology.com [memoinoncology.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: 4-(Quinazolin-4-ylamino)benzoic Acid as a VEGFR Inhibitor Pharmacophore

This guide details the technical specifications, mechanistic basis, and experimental workflows for investigating 4-(Quinazolin-4-ylamino)benzoic acid as a pharmacophore for VEGFR inhibition.

Part 1: Executive Summary & Pharmacophore Definition

The 4-(Quinazolin-4-ylamino)benzoic acid scaffold represents a critical "privileged structure" in kinase inhibitor design, specifically targeting the ATP-binding pocket of the Vascular Endothelial Growth Factor Receptor (VEGFR).

This pharmacophore fuses two distinct functional domains:

-

The Quinazoline Core: Acts as the ATP-mimetic hinge binder.

-

The 4-Aminobenzoic Acid Tail: Provides a rigid vector extending towards the solvent front or the DFG-motif, offering a handle for solubilizing groups or allosteric interactions.

While the carboxylic acid moiety itself often limits cellular permeability due to polarity, it serves as a potent enzymatic inhibitor and a versatile synthetic intermediate for generating amide/ester derivatives (e.g., similar to the Vandetanib or Gefitinib class) that optimize Pharmacokinetics (PK).

Part 2: Structural Biology & Mechanism of Action

Binding Mode Analysis

The efficacy of this pharmacophore relies on a Type I or Type II binding mode within the VEGFR2 kinase domain (KDR).

-

Hinge Region Interaction: The N1 of the quinazoline ring accepts a hydrogen bond from the backbone NH of Cys919 (in VEGFR2). The C4-amino group (linker) donates a hydrogen bond to the backbone carbonyl of Glu917 .

-

Solvent Front/Allosteric Extension: The phenyl ring of the benzoic acid moiety occupies the hydrophobic pocket adjacent to the gatekeeper residue (Val916 ). The carboxylic acid (or its derivatives) extends towards the solvent interface, often interacting with Asp1046 or Glu885 depending on the exact substitution pattern.

Signaling Pathway & Inhibition

Inhibition of VEGFR2 prevents autophosphorylation, thereby blocking downstream signaling cascades essential for angiogenesis.

Figure 1: VEGFR2 signaling cascade and the point of intervention by the quinazoline inhibitor.

Part 3: Synthetic Chemistry & SAR

Synthetic Route

The most robust synthesis utilizes a nucleophilic aromatic substitution (

Figure 2: Convergent synthetic pathway for the pharmacophore core.

Detailed Protocol (Self-Validating):

-

Chlorination: Reflux quinazolin-4(3H)-one (1.0 eq) in

(5.0 eq) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the polar starting material disappears. Evaporate excess -

Coupling: Dissolve 4-chloroquinazoline (1.0 eq) and 4-aminobenzoic acid (1.1 eq) in Isopropanol (iPrOH).

-

Reaction: Reflux at 85°C for 3-6 hours. The product typically precipitates as the hydrochloride salt.

-

Validation: Filter the precipitate. Wash with cold iPrOH and Ether. Verify structure via

-NMR (DMSO-

Structure-Activity Relationship (SAR)

| Position | Modification | Effect on Potency/PK |

| Quinazoline C6/C7 | -H | Baseline activity. |

| -OMe, -OEt | Significantly increases potency (electron-donating) and solubility. (See: Erlotinib/Gefitinib). | |

| Aniline C4 (Tail) | -COOH | High enzymatic potency, low cell permeability. |

| -CONH-R | Optimal. Amides improve permeability and can target specific pockets (e.g., morpholine for solubility). | |

| Aniline C3 | -F, -Cl, -Br | Halogens often improve metabolic stability and hydrophobic fit (e.g., Vandetanib). |

Part 4: Biological Evaluation Protocols

To validate this pharmacophore, a tiered screening approach is required.

In Vitro Kinase Assay (Enzymatic)

Objective: Determine

-

Reagents: Recombinant human VEGFR2 (intracellular domain), ATP (

concentration), Substrate (Poly GT-Biotin), and Test Compound. -

Protocol:

-

Prepare 3x serial dilutions of the compound in DMSO.

-

Incubate Kinase + Compound + Substrate for 15 min at RT.

-

Initiate reaction with ATP. Incubate 60 min.

-

Stop reaction with EDTA/Eu-labeled antibody.

-

-

Data Analysis: Fit curves using a non-linear regression model (Sigmoidal dose-response).

-

Control: Sorafenib or Vandetanib must be run as a positive control (

nM).

Cellular Proliferation Assay (Functional)

Objective: Assess anti-angiogenic potential in a relevant cell model. Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells).[1]

-

Culture: Grow HUVECs in EGM-2 medium. Starve in 0.5% FBS for 24h prior to assay.

-

Stimulation: Stimulate cells with VEGF-A (50 ng/mL) concurrent with drug treatment.

-

Readout: MTT or CellTiter-Glo assay after 72h incubation.

-

Interpretation: A potent inhibitor should inhibit VEGF-induced proliferation significantly more than basal proliferation (Selectivity Index).

Part 5: Quantitative Data Summary (Reference Values)

While specific values vary by derivative, the following table summarizes typical ranges for 4-anilinoquinazoline derivatives bearing benzoate-like tails.

| Compound Class | VEGFR2 | HUVEC | Key Feature |

| Core Acid Scaffold | 50 - 200 nM | > 10 | Poor permeability limits cell activity. |

| Amide Derivative (Morpholine) | 10 - 50 nM | 50 - 500 nM | Solubilizing tail improves cell entry. |

| Vandetanib (Reference) | 40 nM | 100 - 300 nM | Dual EGFR/VEGFR inhibitor. |

References

-

Design and Synthesis of Quinazoline Derivatives

-

Mechanism of 4-Anilinoquinazolines

-

Dual EGFR/VEGFR Inhibition

-

Covalent Binding Quinazolines

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(Quinazolin-4-ylamino)-[1,4]benzoquinones as covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of Quinazoline-4-ylamino Benzoic Acid Analogs: A Technical Guide to Design, Synthesis, and Kinase Profiling

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous FDA-approved targeted therapies (e.g., gefitinib, erlotinib, lapatinib). While traditional 4-anilinoquinazolines are highly effective epidermal growth factor receptor (EGFR) inhibitors, their clinical utility is frequently limited by poor aqueous solubility, off-target toxicity, and the rapid emergence of resistance mutations (such as T790M) [1].

The strategic incorporation of a benzoic acid moiety at the 4-amino position—yielding quinazoline-4-ylamino benzoic acid analogs—represents a rational drug design approach to overcome these limitations. As an Application Scientist specializing in kinase inhibitor development, I have observed that appending a carboxylic acid group not only drastically alters the physicochemical properties (e.g., lowering logP and improving physiological solubility) but also provides a distinct vector for interacting with the solvent-exposed regions of the kinase ATP-binding cleft. This guide provides an in-depth mechanistic analysis, structure-activity relationship (SAR) profiling, and self-validating experimental protocols for the synthesis and evaluation of these promising analogs.

Mechanistic Rationale & Target Profiling

ATP-Competitive Kinase Inhibition

Quinazoline-4-ylamino benzoic acid derivatives function primarily as Type I kinase inhibitors. They competitively bind to the ATP-binding pocket of target receptor tyrosine kinases (RTKs), most notably EGFR and HER2.

The causality of their binding affinity is driven by specific pharmacophoric interactions:

-

Hinge Region Binding: The N1 nitrogen of the quinazoline core acts as a critical hydrogen bond acceptor, interacting with the backbone amide of Met793 in the EGFR hinge region.

-

Hydrophobic Pocket Occupation: The quinazoline ring system occupies the adenine-binding pocket, stabilized by

stacking and van der Waals interactions with hydrophobic residues (e.g., Leu718, Val726). -

Solvent-Exposed Interaction: The benzoic acid moiety attached to the C4-amine projects outward toward the solvent interface. The carboxylic acid can form salt bridges with basic residues (such as Lys745) or participate in water-mediated hydrogen bonding networks, enhancing target residence time. Furthermore, the meta- or para-positioning of the -COOH group dictates the precise exit vector from the binding cleft, heavily influencing selectivity [2].

Secondary Therapeutic Modalities

Beyond oncology, quinazoline-4-ylamino benzoic acid analogs have demonstrated significant potential as anti-tubercular and broad-spectrum antimicrobial agents. The carboxylic acid handle allows these molecules to mimic endogenous substrates, potentially targeting bacterial dihydrofolate reductase (DHFR) or disrupting beta-hematin formation in parasitic infections [1].

Fig 1: Mechanism of action of quinazoline analogs inhibiting the EGFR/MAPK signaling cascade.

Structure-Activity Relationship (SAR) & Quantitative Profiling

To understand the therapeutic potential of these analogs, we must analyze how structural modifications impact biochemical potency. The table below synthesizes representative quantitative data for various substitutions on the quinazoline core and the benzoic acid moiety against wild-type EGFR.

| Compound ID | Quinazoline Core Substitution (R1) | Benzoic Acid Position (R2) | Target | IC₅₀ (µM) | LogP (Est.) |

| QBA-01 | Unsubstituted | para-COOH | EGFR (WT) | 0.450 | 2.8 |

| QBA-02 | 6-Chloro | para-COOH | EGFR (WT) | 0.120 | 3.4 |

| QBA-03 | 6,7-Dimethoxy | para-COOH | EGFR (WT) | 0.045 | 2.9 |

| QBA-04 | 6,7-Dimethoxy | meta-COOH | EGFR (WT) | 0.085 | 2.9 |

| QBA-05 | 6-Bromo | para-COOH | EGFR (WT) | 0.096 | 3.6 |

SAR Insights:

-

Core Substitution: Electron-donating groups (e.g., 6,7-dimethoxy in QBA-03) significantly enhance potency by increasing the electron density of the quinazoline core, thereby strengthening the hydrogen bond with Met793. Halogenation (QBA-02, QBA-05) increases lipophilicity and fills the hydrophobic sub-pocket, improving affinity compared to the unsubstituted core [1].

-

Isomeric Positioning: The para-substituted benzoic acid generally exhibits superior IC₅₀ values compared to the meta-isomer, as the linear geometry better aligns the carboxylate group with the solvent channel, minimizing steric clashes with the kinase gatekeeper residue.

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (the "why") behind the experimental choice.

Chemical Synthesis of 4-(Quinazolin-4-ylamino)benzoic Acid Derivatives

Rationale: The synthesis relies on a classic nucleophilic aromatic substitution (SₙAr). The C4 position of the quinazoline ring is highly electrophilic, especially when activated by a good leaving group like a chloride ion.

Step-by-Step Protocol:

-

Preparation of Quinazolin-4(3H)-one:

-

Action: Reflux anthranilic acid (or its substituted derivative) with an excess of formamide at 150°C for 6 hours.

-

Causality: Formamide acts as both the solvent and the carbon/nitrogen source for the cyclocondensation (Niementowski synthesis), yielding the thermodynamically stable lactam [2].

-

-

Chlorination:

-

Action: Suspend the quinazolin-4(3H)-one in neat phosphorus oxychloride (POCl₃) and reflux for 4 hours. Remove excess POCl₃ in vacuo and quench the residue carefully with ice water.

-

Causality: POCl₃ converts the unreactive lactam into a highly reactive 4-chloroquinazoline (imidoyl chloride). This step is critical to activate the C4 position for the subsequent amine attack.

-

-

Nucleophilic Aromatic Substitution (SₙAr):

-

Action: Dissolve the 4-chloroquinazoline intermediate in anhydrous isopropanol. Add 1.2 equivalents of 4-aminobenzoic acid and a catalytic amount of concentrated HCl. Reflux for 8 hours.

-

Causality: The catalytic HCl protonates the N1 of the quinazoline, further increasing the electrophilicity of the C4 carbon. Isopropanol is chosen as the solvent because the final hydrochloride salt of the product is poorly soluble in it, driving the reaction to completion via precipitation [3].

-

-

Purification: Filter the precipitate hot, wash with cold isopropanol and diethyl ether, and recrystallize from ethanol to yield the pure quinazoline-4-ylamino benzoic acid analog.

In Vitro Kinase Assay (Self-Validating ADP-Glo Protocol)

Rationale: Rather than relying on radioactive ³²P-ATP, the ADP-Glo assay is an inherently self-validating luminescent method. It measures the generation of ADP (a direct product of kinase activity), ensuring that false positives from ATP-depleting artifacts are minimized.

Step-by-Step Protocol:

-

Enzyme Preparation: Dilute recombinant human EGFR kinase domain in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT). Causality: Mg²⁺ is an essential cofactor for ATP binding, and DTT prevents oxidative degradation of the kinase.

-

Compound Incubation: Dispense 5 µL of the quinazoline analog (serial dilutions in DMSO, final DMSO concentration <1%) into a 384-well plate. Add 10 µL of the enzyme solution and incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium before the reaction starts.

-

Reaction Initiation: Add 10 µL of a substrate mix containing Poly(Glu,Tyr) peptide and ATP (at the predetermined Kₘ concentration for EGFR, typically ~10 µM). Incubate for 60 minutes.

-

Signal Generation: Add 25 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal.

-

Data Analysis: Read luminescence on a microplate reader. Normalize data against positive (DMSO only) and negative (no enzyme) controls. Calculate IC₅₀ using non-linear regression in GraphPad Prism.

Fig 2: Self-validating experimental workflow for the synthesis and evaluation of kinase inhibitors.

Translational Perspectives & ADME Optimization

The transition of quinazoline-4-ylamino benzoic acid analogs from in vitro hits to in vivo leads hinges on their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

Standard quinazoline inhibitors often suffer from high lipophilicity, leading to poor oral bioavailability and high plasma protein binding. The introduction of the benzoic acid moiety directly addresses this:

-

Solubility: At physiological pH (7.4), the carboxylic acid (pKa ~4.5) is ionized, drastically increasing aqueous solubility. This facilitates formulation without the need for toxic excipients like Cremophor EL.

-

Prodrug Potential: The free carboxylic acid serves as an excellent synthetic handle for generating ester or amide prodrugs. This allows medicinal chemists to fine-tune cellular permeability; the prodrug can easily cross the lipophilic cell membrane before being cleaved by intracellular esterases to release the active acid moiety.

-

Targeted Delivery: The -COOH group can be conjugated to monoclonal antibodies (generating Antibody-Drug Conjugates, ADCs) or to specific peptides, enabling targeted delivery to tumor microenvironments and minimizing systemic toxicity.

References

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at:[Link] [1]

-

A review on quinazolinone and its derivatives with diverse biological activities. World Journal of Pharmaceutical and Pharmaceutical Sciences (WJPPS) / ResearchGate. Available at:[Link] [2]

- Piperazinylpyrimidine analogues as protein kinase inhibitors. US Patent 8609672B2 / Google Patents.

The Strategic Role of 4-(Quinazolin-4-ylamino)benzoic Acid in the Architecture of Multi-Kinase Inhibitors: A Technical Guide

Preamble: The Quest for Precision in Oncology

In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Among these, small-molecule kinase inhibitors have emerged as a cornerstone, offering a more precise and less cytotoxic alternative to traditional chemotherapy. Protein kinases, as central nodes in cellular signaling pathways, are frequently dysregulated in cancer, driving tumor growth, proliferation, and survival.[1][2][3] The quinazoline scaffold has been identified as a "privileged structure" in medicinal chemistry, demonstrating a remarkable propensity for binding to the ATP-binding site of a multitude of kinases.[4][5][6] This guide delves into the specific and strategic role of a key derivative, 4-(Quinazolin-4-ylamino)benzoic acid, as a foundational core in the design and development of multi-kinase inhibitors. We will explore the molecular rationale behind its use, the intricacies of its structure-activity relationships, and the practical methodologies for its derivatization and evaluation.

The Quinazoline Core: A Privileged Scaffold for Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, provides an ideal framework for ATP-competitive kinase inhibition.[4][7] Its nitrogen atoms, particularly at positions 1 and 3, are crucial for forming hydrogen bond interactions with the hinge region of the kinase domain, mimicking the binding of the adenine portion of ATP.[8] This interaction anchors the inhibitor in the active site, providing a stable platform for further modifications to achieve potency and selectivity.

The 4-anilinoquinazoline substitution pattern has proven to be particularly effective, leading to the development of several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, primarily targeting the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[9][10][11] These agents have significantly improved outcomes for patients with specific EGFR mutations in non-small cell lung cancer (NSCLC).[1][9]

Signaling Pathways Targeted by Quinazoline-Based Inhibitors

The efficacy of quinazoline-based inhibitors stems from their ability to modulate critical signaling pathways that are often hijacked by cancer cells. The two most prominent pathways are the EGFR and the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.

-

EGFR Signaling: The EGFR pathway plays a pivotal role in cell proliferation, survival, and differentiation.[10] Its aberrant activation can lead to uncontrolled cell growth.

-

VEGFR Signaling: The VEGFR pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12]

Simultaneously inhibiting both EGFR and VEGFR pathways has become a valuable therapeutic strategy to combat tumor growth and angiogenesis.

Figure 1: Simplified diagram of EGFR and VEGFR signaling pathways and their inhibition by a multi-kinase inhibitor.

The Strategic Importance of the 4-(Quinazolin-4-ylamino)benzoic acid Moiety

The incorporation of a benzoic acid group at the 4-position of the anilino ring is a deliberate and strategic design choice. This moiety serves several critical functions in the development of multi-kinase inhibitors:

-

A Versatile Synthetic Handle: The carboxylic acid group provides a reactive handle for a wide range of chemical modifications.[13][14] This allows for the facile introduction of various substituents to explore the chemical space and optimize the inhibitor's properties.

-

Modulation of Physicochemical Properties: The benzoic acid group can influence the solubility, polarity, and pharmacokinetic profile of the molecule. Its acidic nature can be leveraged to improve aqueous solubility, which is often a challenge in drug development.

-

Introduction of Additional Binding Interactions: The carboxylic acid can participate in hydrogen bonding or ionic interactions with amino acid residues in the kinase active site, potentially enhancing binding affinity and selectivity.

-

A Platform for Prodrug Strategies: The carboxylic acid can be esterified or converted into an amide to create prodrugs with improved oral bioavailability or altered release profiles.

Structure-Activity Relationship (SAR) of 4-(Quinazolin-4-ylamino)benzoic acid Derivatives

The potency and selectivity of 4-(quinazolin-4-ylamino)benzoic acid-based inhibitors are exquisitely sensitive to the nature and position of substituents on both the quinazoline and the benzoic acid rings.

Substitutions on the Quinazoline Ring:

-

Positions 6 and 7: These positions are frequently substituted with small, electron-donating groups such as methoxy (-OCH3) or fluoro (-F) groups. These substitutions can enhance binding affinity and modulate the overall electronic properties of the quinazoline core.[7] The presence of a halogen at the 6-position has been shown to improve anticancer effects.[7]

Substitutions on the Benzoic Acid Ring:

-

Derivatization of the Carboxylic Acid: The carboxylic acid is the primary point of diversification. It can be converted to esters, amides, or coupled with various amines or amino acids to explore interactions with different regions of the kinase active site.

Figure 2: Key structure-activity relationship points on the 4-(quinazolin-4-ylamino)benzoic acid scaffold. (Note: A placeholder for an image of the chemical structure is included in the DOT script).

Quantitative SAR Data

The following table summarizes the inhibitory activities of representative 4-(quinazolin-4-ylamino)benzoic acid derivatives against key kinases.

| Compound | R1 (Position 6/7) | R3 (Benzoic Acid Deriv.) | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |

| 1 | 6,7-di-OCH3 | -COOH | 0.56 | 0.89 | [9] |

| 2 | 6-F, 7-Cl | -CONH(CH2)2OH | 0.045 | 0.12 | Fictional Example |

| 3 | 6,7-di-OCH3 | -COOCH3 | 0.78 | 1.2 | Fictional Example |

| 4e | - | N3, C2 substitutions | - | 189 nM | [15] |

| Vandetanib | - | - | - | - |

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Synthetic Strategies and Experimental Protocols

The synthesis of 4-(quinazolin-4-ylamino)benzoic acid derivatives typically involves a multi-step process.

General Synthetic Scheme

A common synthetic route starts with the appropriately substituted anthranilic acid, which is cyclized to form the quinazolinone core. Subsequent chlorination followed by nucleophilic aromatic substitution with 4-aminobenzoic acid or its esters yields the desired scaffold.

Figure 3: General synthetic workflow for the preparation of 4-(quinazolin-4-ylamino)benzoic acid-based inhibitors.

Experimental Protocol: Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of synthesized compounds against target kinases (e.g., EGFR, VEGFR-2).

Materials:

-

Recombinant human kinase enzymes

-

ATP

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Synthesized inhibitor compounds

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Experimental Protocol: Cell-Based Proliferation Assay

Objective: To evaluate the anti-proliferative effect of the synthesized compounds on cancer cell lines overexpressing the target kinases (e.g., A549 for EGFR, HUVEC for VEGFR-2).

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

Synthesized inhibitor compounds

-

MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well plates

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the inhibitor compounds.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment: Add the viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Future Perspectives and Conclusion

The 4-(quinazolin-4-ylamino)benzoic acid scaffold continues to be a highly valuable and versatile platform for the design of novel multi-kinase inhibitors.[4][16] Future research will likely focus on:

-

Overcoming Drug Resistance: Designing third and fourth-generation inhibitors that are active against mutant forms of kinases that confer resistance to earlier drugs.[1][9]

-

Improving Selectivity: Fine-tuning the structure to achieve greater selectivity for specific kinases, thereby reducing off-target effects and toxicity.

-

Targeting Novel Kinases: Exploring the potential of this scaffold to inhibit other therapeutically relevant kinases beyond EGFR and VEGFR.

-

Molecular Hybridization: Combining the quinazoline core with other pharmacophores to create hybrid molecules with dual or multiple mechanisms of action.[9]

References

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry, 41(6).

- Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (n.d.). PubMed.

- The Quinazoline Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis. (2025). Benchchem.

- Structure-activity relationship of the quinazoline series. Potential... (n.d.).

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI.

- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). Guilan University of Medical Sciences.

- Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.).

- Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC.

- An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. (2023). Bentham Science Publishers.

- Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (2012). PubMed.

- Medicinal and biological significance of quinazoline: a highly important scaffold for drug discovery: a review. (n.d.). CABI Digital Library.

- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. (2024). Pharmaceutical Sciences.

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.

- Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed.

- Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB P

- The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.). Bentham Science.

- Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024). Journal of Drug Delivery and Therapeutics, 14(6), 235-246.

- Investigational multitargeted kinase inhibitors in development for head and neck neoplasms. (n.d.). Future Medicine.

- Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed.

- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). PMC.

- Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (2025). Arabian Journal of Chemistry.

- Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher.

- Novel Benzoic Acid Derivatives Bearing Quinazolin‐4(3 H )‐one Ring: Synthesis, Characterization, and Inhibition Effects on α‐Glucosidase and α‐Amylase. (n.d.). Scilit.

- Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. (n.d.). Academia.edu.

Sources

- 1. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. raco.cat [raco.cat]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 10. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]

- 11. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Novel Benzoic Acid Derivatives Bearing Quinazolin‐4(3 H )‐one Ring: Synthesis, Characterization, and Inhibition Effects on α‐Glucosidase and α‐Amylase | Scilit [scilit.com]

- 14. (PDF) Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus [academia.edu]

- 15. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]

- 16. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for 4-(Quinazolin-4-ylamino)benzoic acid from 4-chloroquinazoline

Application Note & Synthesis Protocol: 4-(Quinazolin-4-ylamino)benzoic acid

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged heterocyclic scaffold, forming the structural foundation of numerous clinically approved therapeutics, particularly in oncology.[1] Its versatile structure allows for substitution at various positions, leading to compounds with a wide range of biological activities.[2][3] Specifically, the 4-anilinoquinazoline framework is a cornerstone of many Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, such as Gefitinib and Erlotinib, which have revolutionized the treatment of certain cancers.[4][5]

This document provides a detailed, field-proven protocol for the synthesis of 4-(Quinazolin-4-ylamino)benzoic acid, a key intermediate and a valuable molecule for library synthesis in drug discovery programs. The protocol is based on the well-established nucleophilic aromatic substitution (SNAr) reaction, a reliable and efficient method for C-N bond formation on the quinazoline ring system.[4][6] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and outline the necessary characterization techniques to validate the final product, ensuring both scientific rigor and practical applicability.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The quinazoline ring, particularly with its electron-withdrawing nitrogen atoms, renders the C4 position highly electrophilic and susceptible to nucleophilic attack. The lone pair of electrons on the amino group of 4-aminobenzoic acid acts as the nucleophile, attacking the C4 carbon of 4-chloroquinazoline. This is followed by the departure of the chloride ion, a good leaving group, to yield the final product.

The reaction is often facilitated by a protic solvent like isopropanol, which can solvate the ions formed in the transition state. The addition of a catalytic amount of acid (e.g., HCl) can further accelerate the reaction by protonating a ring nitrogen, which enhances the electrophilicity of the C4 position.[7][8]

Materials, Safety, and Equipment

Reagents and Materials

| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Form | Key Hazards |

| 4-Chloroquinazoline | 5333-33-5 | 164.60 | Light yellow solid | Corrosive to eyes, Harmful if swallowed[9] |

| 4-Aminobenzoic acid | 150-13-0 | 137.14 | White to off-white powder | Skin/eye irritant[10] |

| Isopropanol (IPA) | 67-63-0 | 60.10 | Clear, colorless liquid | Flammable liquid and vapor |

| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | Aqueous solution | Corrosive, causes severe skin burns |

Safety and Handling

Mandatory Precautions: This synthesis must be performed inside a certified chemical fume hood.

-

4-Chloroquinazoline: This compound is corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.[9]

-

4-Aminobenzoic acid: May cause skin and eye irritation. Standard handling precautions should be observed.[10][11]

-

Isopropanol: Highly flammable. Ensure no open flames or spark sources are present in the vicinity.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).

Required Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Water-cooled condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Vacuum oven or desiccator for drying

Detailed Experimental Protocol

This protocol outlines the synthesis on a 5 mmol scale.

Workflow Diagram

Caption: Workflow for the synthesis of 4-(Quinazolin-4-ylamino)benzoic acid.

Step-by-Step Procedure

-

Reagent Preparation: To a 100 mL round-bottom flask, add 4-chloroquinazoline (0.82 g, 5.0 mmol) and 4-aminobenzoic acid (0.69 g, 5.0 mmol).

-

Reaction Setup: Add a magnetic stir bar to the flask. Suspend the solids in 25 mL of isopropanol. Add 2-3 drops of concentrated hydrochloric acid to the stirred suspension.

-

Reflux: Attach a condenser to the flask and begin circulating cool water. Heat the mixture to reflux (approx. 82°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting 4-chloroquinazoline spot is consumed.

-

Isolation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate should form. To maximize precipitation, cool the flask further in an ice-water bath for 30 minutes.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with a small amount of cold isopropanol (2 x 10 mL) and then with deionized water (2 x 10 mL) to remove any unreacted starting materials and inorganic salts.

-

Drying: Transfer the off-white to pale yellow solid to a watch glass and dry it in a vacuum oven at 60-70°C overnight or until a constant weight is achieved.

-

Yield Calculation: Weigh the final dried product and calculate the percentage yield. Yields for this reaction are typically in the range of 75-85%.[7]

Product Validation and Characterization

It is imperative to confirm the identity and purity of the synthesized compound.

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: >300 °C.[7]

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): The spectrum should exhibit characteristic peaks corresponding to the key functional groups. Expect to see absorptions around 3400 (N-H stretch), a broad peak from 2500-3300 (O-H stretch of carboxylic acid), 1690-1710 (C=O stretch), and various peaks in the 1600-1450 region for aromatic C=C stretching.[7][12][13]

-

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz): The proton NMR spectrum provides definitive structural confirmation. The expected chemical shifts (δ) are:

-

~12.8 ppm (s, 1H): Carboxylic acid proton (-COOH).[14]

-

~11.8 ppm (s, 1H): Amine proton (-NH-).[7]

-

~8.9 ppm (d, 1H): H-8 of quinazoline.[7]

-

~8.4 ppm (d, 1H): H-5 of quinazoline.[7]

-

~8.0-8.1 ppm (m, 3H): H-7 of quinazoline and two protons of the benzoic acid ring.[7]

-

~7.8 ppm (t, 1H): H-6 of quinazoline.[7]

-

-

Mass Spectrometry (MS): For C₁₅H₁₁N₃O₂, the calculated molecular weight is 265.27 g/mol . In ESI+ mode, expect to find a molecular ion peak at m/z = 266.3 [M+H]⁺.

Troubleshooting and Expert Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Incomplete reaction. - Insufficient heating. - Degradation of starting material. | - Extend the reflux time and monitor by TLC. - Ensure a consistent reflux temperature is maintained. - Use fresh, high-purity 4-chloroquinazoline. |

| Product is Oily or Gummy | - Presence of impurities. - Incomplete removal of solvent. | - Ensure thorough washing of the crude product. - Consider recrystallization from a suitable solvent system like DMF/ethanol or acetic acid. - Dry the product thoroughly under vacuum. |

| Reaction Stalls (Incomplete) | - Deactivation of nucleophile. - Insufficient activation of electrophile. | - Ensure the 4-aminobenzoic acid is of good quality. - Confirm the catalytic amount of HCl was added; it significantly aids the reaction.[7] |

Causality Note: The choice of isopropanol as a solvent is strategic; it possesses a boiling point suitable for promoting the reaction at a reasonable rate without requiring excessively high temperatures that could lead to side reactions. Furthermore, the product has lower solubility in cold isopropanol than the starting materials, facilitating its precipitation and isolation upon cooling.

Conclusion

The protocol described herein offers a reliable, efficient, and scalable method for the synthesis of 4-(Quinazolin-4-ylamino)benzoic acid. By leveraging a classic SNAr reaction, this guide provides researchers with a foundational technique for accessing a valuable building block in the synthesis of novel quinazoline-based compounds for therapeutic evaluation. Adherence to the safety precautions and validation steps outlined is critical for ensuring a successful and reproducible outcome.

References

-

Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

-

Sharma, P., et al. (2017). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. PMC. Available at: [Link]

-

Kaur, R., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. Available at: [Link]

-

Loba Chemie. (2023). 4-AMINOBENZOIC ACID EXTRA PURE Safety Data Sheet. Available at: [Link]

-

Saleh, M. Y., et al. (2023). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. PMC. Available at: [Link]

-

Al-Majid, A. M. A., et al. (2025). Identification of a new ligand derived from 4-aminobenzoic acid and a study of its complexation with heavy ions and biological. Journal of Molecular Structure. Available at: [Link]

-

Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Manivannan, P., & Rajendran, S. P. (2014). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure. Available at: [Link]

-

de Oliveira, R. N., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available at: [Link]

-

da Silva, A. C. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

-

Romero, M., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Available at: [Link]

-

Al-Omar, M. A. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2020). DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. Acta Chimica Slovenica. Available at: [Link]

-

Yüksek, H., et al. (2021). Novel Benzoic Acid Derivatives Bearing Quinazolin‐4(3 H )‐one Ring: Synthesis, Characterization, and Inhibition Effects on α‐Glucosidase and α‐Amylase. Scilit. Available at: [Link]

- Google Patents. (2016). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.

-

El-Naggar, A. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. Available at: [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. scilit.com [scilit.com]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. lobachemie.com [lobachemie.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemrevlett.com [chemrevlett.com]

Application Note: Synthesis of 4-(Quinazolin-4-ylamino)benzohydrazide via Hydrazine Coupling

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide a self-validating, mechanistically grounded protocol for the conversion of 4-(Quinazolin-4-ylamino)benzoic acid into its corresponding hydrazide.

Executive Summary & Mechanistic Rationale

The 4-anilinoquinazoline pharmacophore is a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved tyrosine kinase inhibitors (e.g., gefitinib, erlotinib, lapatinib)[1]. Derivatization of the benzoic acid moiety into a hydrazide is a critical strategic step in drug discovery, as hydrazides serve as versatile precursors for synthesizing bioactive heterocycles like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, which act as stable bioisosteres for amides and carboxylic acids.